molecular formula C17H17N5O6S B019702 S-(4-Nitrobenzyl)-6-thioinosine CAS No. 38048-32-7

S-(4-Nitrobenzyl)-6-thioinosine

Número de catálogo: B019702
Número CAS: 38048-32-7
Peso molecular: 419.4 g/mol
Clave InChI: DYCJFJRCWPVDHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NBMPR is a purine nucleoside.

Mecanismo De Acción

Target of Action

NBMPR, also known as S-(4-Nitrobenzyl)-6-thioinosine or 4-Nitrobenzylthioinosine, primarily targets the Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) . These transporters are members of the nucleoside transporter family and are ubiquitous proteins that mediate bi-directional facilitated diffusion of nucleosides in tissues to maintain nucleoside homeostasis .

Mode of Action

NBMPR acts as an inhibitor of ENT1 and ENT2 . It binds to these transporters with high affinity, thereby inhibiting the transport of nucleosides . . It has also been found to block the efflux activity of the Breast Cancer Resistance Protein (ABCG2) .

Biochemical Pathways

The inhibition of ENT1 and ENT2 by NBMPR affects the facilitated diffusion of nucleosides, disrupting nucleoside homeostasis . Additionally, by blocking the efflux activity of ABCG2, NBMPR can impact the transport of various substrates of this protein, including certain drugs .

Pharmacokinetics

The pharmacokinetics of NBMPR involve its distribution and clearance in the body. In a study involving mice, the NBMPR content of plasma was found to be maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours . The time courses for the disappearance of NBMPR from plasma and erythrocytes were monoexponential and yielded half-life values of 0.39 hours and 0.68 hours, respectively .

Result of Action

The inhibition of ENT1 and ENT2 by NBMPR disrupts the normal transport of nucleosides, which can have various downstream effects depending on the specific nucleosides and tissues involved . By blocking the efflux activity of ABCG2, NBMPR can also influence the disposition of drugs that are substrates of this protein .

Action Environment

The action of NBMPR can be influenced by various environmental factors. For example, the concentration of NBMPR used can affect its inhibitory activity. At a concentration of 0.10 mM, NBMPR has been found to abolish ABCG2 activity . Therefore, researchers using NBMPR to evaluate the effect of ENTs on pharmacokinetics must interpret their results carefully if studying compounds that are substrates of both ENTs and ABCG2 .

Análisis Bioquímico

Biochemical Properties

S-(4-Nitrobenzyl)-6-thioinosine interacts with equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2), inhibiting the transport of nucleosides . It has been shown to modulate the in vivo disposition of several cytotoxic nucleoside analogs .

Cellular Effects

This compound has been found to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), a protein that plays a significant role in drug resistance . This inhibition can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to equilibrative nucleoside transporters, inhibiting the transport of nucleosides . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . For instance, it has been shown that the compound’s content in plasma was maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with equilibrative nucleoside transporters . It has been shown to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), which can impact its localization or accumulation .

Actividad Biológica

S-(4-Nitrobenzyl)-6-thioinosine (NBTI) is a synthetic nucleoside analog primarily known for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of NBTI, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

NBTI is classified as a 6-thiopurine nucleoside, which plays a crucial role in regulating nucleoside transport mechanisms in various biological systems. It acts as a ligand for adenosine transporters, with binding sites primarily located on brain capillaries. This compound functions as a covalent photoaffinity probe for nucleoside transport, demonstrating its utility in studying nucleoside transport mechanisms in vivo and in vitro .

The primary mechanism through which NBTI exerts its biological effects is by inhibiting the activity of ENT1. This transporter is responsible for the uptake of nucleosides, including adenosine, which plays critical roles in cellular signaling and metabolism. By blocking ENT1, NBTI can influence adenosine levels, thereby affecting various physiological processes such as inflammation, immune response, and cellular proliferation .

1. Inhibition of Nucleoside Transport

NBTI is recognized for its potent inhibitory effects on ENT1. Studies have shown that it effectively reduces the uptake of nucleosides in various cell types, impacting cellular metabolism and signaling pathways. For example, research indicated that NBTI significantly decreased the transport activity of ribavirin in erythrocytes, highlighting its potential to modulate drug disposition and efficacy in therapeutic contexts .

2. Antitumoral Activity

There is emerging evidence suggesting that NBTI may possess antitumoral properties. The inhibition of ENT1 can lead to altered adenosine signaling within tumors, potentially enhancing the effectiveness of chemotherapeutic agents. Some studies have indicated that compounds similar to NBTI can induce apoptosis in cancer cells by disrupting adenosine-mediated survival signals .

3. Anti-Inflammatory Effects

By modulating adenosine levels through ENT inhibition, NBTI may exert anti-inflammatory effects. Adenosine is known to play a dual role in inflammation; while it can promote anti-inflammatory responses at certain concentrations, excessive levels can lead to pro-inflammatory effects. Therefore, controlling adenosine availability through NBTI could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReferences
Inhibition of ENT1Reduces nucleoside uptake ,
Antitumoral ActivityAlters tumor microenvironment ,
Anti-Inflammatory EffectsModulates adenosine signaling ,

Case Study: Inhibition of Ribavirin Uptake

In a pivotal study examining the role of ENT1 in drug metabolism, researchers utilized NBTI to demonstrate its ability to inhibit ribavirin uptake in human erythrocytes. The findings suggested that effective modulation of ENT1 activity could enhance the therapeutic index of ribavirin by controlling its intracellular concentration and subsequent metabolic activation .

Aplicaciones Científicas De Investigación

Inhibition of Nucleoside Transport

Research has demonstrated that NBMPR effectively inhibits the transport of various nucleosides, including ribavirin, which is used in antiviral therapies. In studies involving human erythrocytes, NBMPR was utilized to block ENT1 activity, allowing researchers to analyze the accumulation of ribavirin and its metabolites . This application is critical for understanding how nucleoside analogs behave in vivo and their pharmacokinetic profiles.

Impact on Drug Transporters

A study highlighted that NBMPR not only inhibits ENT activity but also affects other drug transporters like P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). At concentrations around 0.10 mM , NBMPR was found to abolish ABCG2 activity, complicating interpretations in pharmacokinetic studies involving substrates for both ENTs and ABCG2 . This dual action underscores the need for careful experimental design when using NBMPR in drug transport studies.

Assessing Drug Interactions

The use of NBMPR in toxicological research allows scientists to evaluate potential drug interactions that may arise from altered nucleoside transport mechanisms. For example, the inhibition of ENTs by NBMPR can lead to increased toxicity or reduced efficacy of certain drugs, making it essential for understanding adverse drug reactions .

Case Studies

StudyApplicationFindings
Inhibition of ENT1/ENT2Demonstrated that NBMPR effectively inhibits ribavirin uptake in erythrocytes, providing insights into its pharmacokinetics.
Drug Transport StudiesShowed that NBMPR influences ABCG2 activity, highlighting its role in evaluating drug interactions involving multiple transporters.
Pharmacological ResearchEstablished the competitive inhibition profile of NBMPR on ENT1 and ENT2, aiding in the development of targeted therapies.

Tritium Labelling and Characterization

A notable method for studying NBMPR involves tritium labelling, which allows researchers to trace the compound's distribution and metabolism within biological systems. Characterization techniques such as tritium NMR and mass spectrometry have been employed to ensure the integrity and specificity of labelled compounds .

In Vitro Transport Assays

In vitro assays using cell lines such as MDCKII have been instrumental in elucidating the effects of NBMPR on nucleoside transport mechanisms. These studies typically involve measuring substrate accumulation in the presence and absence of NBMPR to determine inhibition kinetics .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of NBMPR in inhibiting nucleoside transport?

NBMPR selectively inhibits equilibrative nucleoside transporters (ENT1/ENT2) by blocking nucleoside uptake through its structural features: the sulfur atom in 6-thioinosine enhances binding via thiol interactions, while the 4-nitrobenzyl group facilitates π-π stacking with aromatic residues in the transporter’s active site. This dual interaction results in prolonged inhibition of nucleoside influx .

Q. What concentration range of NBMPR is typically used in in vitro studies to inhibit ENT1?

NBMPR concentrations vary depending on experimental goals:

  • Low concentrations (0.1–1 µM): Used for selective ENT1 inhibition in transport assays, such as slowing [³H]-nucleoside uptake in HEK293 cells .
  • Higher concentrations (10–100 µM): Employed in combination with other inhibitors (e.g., dipyridamole) to study nucleoside salvage pathways or prodrug activation .

Q. How is NBMPR utilized in cancer cell viability assays?

NBMPR is applied to mimic low ENT1 expression, particularly in gemcitabine-resistant pancreatic cancer models. For example, pre-treatment with 50 µM NBMPR in BxPC-3 and SW1990 cell lines enhances sensitivity to nucleoside analogs by blocking ENT1-mediated drug efflux. Viability is assessed via CCK-8 assays, and results are validated using patient-derived xenograft (PDX) models .

Advanced Research Questions

Q. How does NBMPR interact with ABCG2, and what are the implications for pharmacokinetic studies?

At 0.10 mM, NBMPR non-selectively inhibits ABCG2-mediated efflux, as demonstrated by reduced Hoechst 33342 accumulation in MDCKII-ABCG2 cells (IC₅₀ = 53 µM). This off-target effect complicates studies of ENT1-specific drug transport, particularly for ABCG2 substrates like [³H]glyburide. To mitigate this, researchers should:

  • Use ENT1-knockdown/knockout models.
  • Validate results with ABCG2-specific inhibitors (e.g., Ko143).
  • Perform bidirectional transport assays in ABCG2-negative cell lines .

Q. What methodological strategies differentiate ENT1-specific effects from adenosine deaminase (ADA) inhibition by NBMPR?

NBMPR directly inhibits ADA by binding its active site, elevating adenosine levels. To isolate ENT1 effects:

  • Measure ADA activity using fluorometric assays (e.g., with 2’-deoxyadenosine as a substrate).
  • Co-administer ADA-specific inhibitors (e.g., deoxycoformycin) to exclude ADA-related adenosine accumulation.
  • Compare NBMPR-treated cells with ADA-deficient models .

Q. How can researchers address contradictions in NBMPR’s dual role as an ENT1 inhibitor and adenosine modulator in neuroprotection studies?

NBMPR crosses the blood-brain barrier and increases extracellular adenosine by blocking ENT1-mediated reuptake. Key considerations include:

  • Monitoring adenosine dynamics via in vivo microdialysis in brain regions like the basal forebrain.
  • Controlling for compensatory pathways (e.g., upregulation of CNT3 transporters) using siRNA or CRISPR-Cas8.
  • Validating neuroprotective outcomes with adenosine receptor antagonists (e.g., SCH-442416 for A2A) .

Q. What are the limitations of using NBMPR in nucleotide metabolism studies, and how can they be resolved?

NBMPR’s inhibition of both ENT1 and 5’-nucleotidase alters intracellular nucleotide pools. To resolve this:

  • Quantify nucleotide levels via LC-MS/MS after NBMPR treatment.
  • Use ribavirin (IMPDH inhibitor) to decouple purine salvage effects from transport inhibition.
  • Compare results with ENT1/ENT2 double-knockout models .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on NBMPR’s selectivity in multi-transporter systems?

Discrepancies arise from NBMPR’s inhibition of ABCG2 and ENT1 at overlapping concentrations (e.g., 50–100 µM). To clarify:

  • Perform competitive inhibition assays with ENT1-specific substrates (e.g., [³H]uridine) and ABCG2 substrates (e.g., [³H]mitoxantrone).
  • Use transporter-overexpressing cell lines (e.g., MDCKII-ABCG2 vs. MDCKII-ENT1) to quantify IC₅₀ differences.
  • Apply kinetic modeling to distinguish ENT1 (equilibrative) vs. ABCG2 (active) transport components .

Q. Methodological Best Practices

Q. What controls are essential when using NBMPR in nucleoside analog uptake assays?

  • Negative controls: Cells treated with ENT1 siRNA or CRISPR-edited ENT1-null lines.
  • Positive controls: Co-treatment with dipyridamole (pan-ENT inhibitor) at 10 µM.
  • Solvent controls: DMSO vehicle at matching concentrations (≤0.1% v/v) to exclude solvent effects on transporter activity .

Q. How should NBMPR be applied in in vivo pharmacokinetic studies to avoid off-target effects?

  • Use lower doses (1–5 mg/kg) to minimize ABCG2 inhibition.
  • Administer via intracerebroventricular (ICV) injection for CNS studies to bypass systemic ABCG2 interactions.
  • Validate findings with ABCG2-knockout animal models .

Propiedades

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCJFJRCWPVDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860551
Record name 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38048-32-7
Record name 6-(p-Nitrobenzylthio)inosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

S-(4-Nitrobenzyl)-6-thioinosine
S-(4-Nitrobenzyl)-6-thioinosine
S-(4-Nitrobenzyl)-6-thioinosine
S-(4-Nitrobenzyl)-6-thioinosine
S-(4-Nitrobenzyl)-6-thioinosine
S-(4-Nitrobenzyl)-6-thioinosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.